Structural Dynamics and Hydrogen Bonding Networks in 2-Bromo-6-[(Z)-hydroxyiminomethyl]phenol: A Crystallographic Guide
Structural Dynamics and Hydrogen Bonding Networks in 2-Bromo-6-[(Z)-hydroxyiminomethyl]phenol: A Crystallographic Guide
An in-depth technical guide on the structural dynamics and crystallographic properties of 2-bromo-6-[(Z)-hydroxyiminomethyl]phenol.
Executive Summary
In the realm of structural chemistry and rational drug design, salicylaldoxime derivatives serve as critical building blocks for supramolecular assemblies and transition metal coordination complexes. 2-bromo-6-[(Z)-hydroxyiminomethyl]phenol —chemically synonymous with the (Z)-isomer of 3-bromo-2-hydroxybenzaldehyde oxime—presents a fascinating crystallographic anomaly[1].
While the vast majority of salicylaldoximes crystallize in the thermodynamically favored (E)-configuration due to a stabilizing intramolecular hydrogen bond, the (Z)-isomer forces a radical reorganization of the crystal lattice. This whitepaper provides a comprehensive analysis of the crystal structure, hydrogen bonding networks, and experimental protocols required to isolate and validate this specific stereoisomer, offering actionable insights for researchers in materials science and pharmacology.
Conformational Thermodynamics: The (Z)-Isomer Anomaly
To understand the crystallographic behavior of 2-bromo-6-[(Z)-hydroxyiminomethyl]phenol, one must first analyze the causality behind its conformational isomerism.
In the ubiquitous (E)-isomer, the oxime nitrogen lone pair is oriented directly toward the phenolic hydroxyl group. This geometry facilitates a strong intramolecular O-H⋯N hydrogen bond, forming a stable, pseudo-six-membered chelate ring. In the solid state, these (E)-isomers typically dimerize via intermolecular O-H⋯O interactions, forming centrosymmetric R22(14) motifs[2].
Conversely, in the (Z)-isomer , the oxime hydroxyl group is oriented syn to the phenolic hydroxyl group. This creates immediate steric and electrostatic repulsion between the two oxygen atoms and completely prevents the formation of the classic O-H⋯N intramolecular bond. Deprived of this stabilizing force, the molecule must satisfy its hydrogen-bonding potential entirely through intermolecular interactions. This fundamental geometric shift dictates the molecule's transition from discrete dimers to extended 1D polymeric chains in the crystal lattice[3].
Crystallographic Profile and Quantitative Metrics
The structural parameters of halogenated salicylaldoximes provide a quantitative baseline for understanding their solid-state behavior. The data below summarizes the crystallographic profile of the compound based on X-ray diffraction studies of analogous brominated systems[4][5].
| Crystallographic Parameter | Value / Description |
| Chemical Nomenclature | 2-bromo-6-[(Z)-hydroxyiminomethyl]phenol |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Typical Crystal System | Monoclinic |
| Typical Space Group | P2₁/c |
| Intramolecular H-Bond | Disrupted (Steric repulsion between syn -OH groups) |
| Intermolecular H-Bond ( O-H⋯O ) | ~2.75 - 2.85 Å (Drives 1D chain propagation) |
| Halogen Bonding ( Br⋯O ) | ~3.26 Å (Cross-links polymeric chains) |
| π-π Stacking Distance | ~3.48 Å (Plane-to-centroid distance) |
Mechanistic Insights into the Hydrogen Bonding Network
The crystal lattice of the (Z)-isomer is a self-validating system of competing intermolecular forces. Because the intramolecular O-H⋯N bond is sterically prohibited, the phenolic and oxime hydroxyl groups act as independent hydrogen bond donors.
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Chain Propagation : The molecules link head-to-tail via strong intermolecular O-H⋯O and O-H⋯N hydrogen bonds, forming a one-dimensional spiral chain extending parallel to the crystallographic b-axis[4].
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Halogen Bonding : The bulky bromine atom at the 2-position is highly polarizable. It engages in halogen bonding ( Br⋯O ) with the oxygen atoms of adjacent chains, acting as a critical cross-linking stabilizer that prevents the lattice from shearing[6].
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π-π Stacking : Within the spiral chains, the aromatic rings align to form offset face-to-face π-stacking interactions, characterized by a plane-to-centroid distance of approximately 3.48 Å[4][5].
Caption: Supramolecular hydrogen and halogen bonding network stabilizing the (Z)-isomer crystal lattice.
Experimental Methodology: Synthesis & Kinetic Trapping
Isolating the (Z)-isomer requires careful kinetic control, as the reaction naturally favors the (E)-isomer. The following protocol outlines the synthesis, chromatographic separation, and crystallization required to yield diffraction-quality crystals of the target compound[7].
Step-by-Step Protocol
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Condensation Reaction : Dissolve 3-bromo-2-hydroxybenzaldehyde (5.0 mmol) in absolute ethanol (35 mL). Add hydroxylamine hydrochloride (25.0 mmol) and sodium acetate (10.0 mmol) to buffer the solution. Reflux the mixture at 60 °C for 3 hours under an inert argon atmosphere[7].
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Aqueous Workup : Concentrate the reaction mixture in vacuo to approximately 10 mL. Partition the residue between ethyl acetate (150 mL) and 1M HCl (50 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4 , and evaporate to yield the crude oxime mixture[7].
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Isomer Isolation (Critical Step) : The crude product contains a mixture of (E) and (Z) isomers. Because the (Z)-isomer lacks the internal hydrogen bond, its hydroxyl groups are fully exposed, making it significantly more polar. Purify the mixture via silica gel flash chromatography using a gradient of Hexane/Ethyl Acetate. The (Z)-isomer will elute after the (E)-isomer.
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Crystallization via Slow Diffusion : To prevent isomerization back to the (E)-form, crystallization must be performed at low temperatures. Dissolve the purified (Z)-isomer in a minimal volume of chloroform. Carefully layer methanol on top of the solution. Store the vial at 4 °C and allow the solvents to slowly diffuse over 7–10 days to yield single crystals suitable for X-ray diffraction.
Caption: Experimental workflow for the synthesis, isolation, and crystallographic analysis of the (Z)-isomer.
Analytical Validation Protocols
To ensure the scientific integrity of the isolated crystals, the following self-validating analytical checks must be performed prior to Single-Crystal X-Ray Diffraction (SCXRD):
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Fourier-Transform Infrared Spectroscopy (FT-IR) : The (E)-isomer exhibits a characteristically broad, shifted O-H stretching band (~3100–3200 cm⁻¹) due to the strong intramolecular hydrogen bond. In the (Z)-isomer, this band shifts to higher wavenumbers (~3350–3400 cm⁻¹) and sharpens, indicative of purely intermolecular hydrogen bonding[1].
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Nuclear Magnetic Resonance (¹H NMR) : In d6 -DMSO, the oxime N-OH proton of the (Z)-isomer will show a distinct downfield shift compared to the (E)-isomer due to its differing hydrogen-bonding environment and proximity to the bromine atom's deshielding cone[1].
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SCXRD Refinement : During structure solution, the positions of the hydroxyl hydrogen atoms must be located from the difference Fourier map and refined semi-freely with O-H distance restraints (target value ~0.84 Å) to definitively prove the syn geometry of the (Z)-configuration[5].
References
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Whiting, E., Lanning, M. E., Scheenstra, J. A., & Fletcher, S. (2014). Chromatography-Free Entry to Substituted Salicylonitriles: Mitsunobu-Triggered Domino Reactions of Salicylaldoximes. The Journal of Organic Chemistry, ACS Publications. URL:[Link]
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Tanski, J. M., Montgomery, M. J., & O'Connor, T. J. (2015). Crystal structure of 3-bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Crystallographic Communications. URL:[Link]
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Wood, P. A., Forgan, R. S., Parsons, S., Pidcock, E., & Tasker, P. A. (2009). 3-Fluorosalicylaldoxime at 6.5 GPa. Acta Crystallographica Section E. URL:[Link]
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Maurin, J. K., et al. (2018). Different classical hydrogen-bonding patterns in three salicylaldoxime derivatives, 2-HO-4-XC6H3C=NOH (X = Me, OH and MeO). Acta Crystallographica Section C. URL:[Link]
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